2,2'-Diiodobiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159317. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

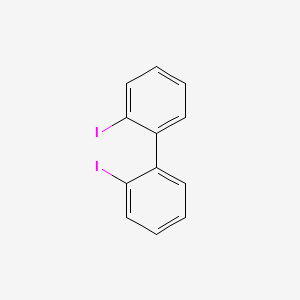

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-2-(2-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVRXSGTNWILMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176893 | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236-52-4 | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2236-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diiodobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DIIODOBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2'-Diiodobiphenyl: A Technical Overview for Advanced Synthesis

CAS Number: 2236-52-4 Molecular Weight: 406.00 g/mol [1][2][3]

This technical guide provides an in-depth overview of 2,2'-diiodobiphenyl, a key intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons (PAHs). This document is intended for researchers, scientists, and professionals in the field of chemical synthesis and materials science.

Core Properties and Spectroscopic Data

This compound is a solid, light-sensitive compound with a melting point range of 108.0 to 112.0 °C.[4] It is crucial to store it in a cool, dark place, preferably below 15°C.[4] The key physical and spectroscopic data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2236-52-4 | [1][3][4] |

| Molecular Formula | C₁₂H₈I₂ | [1][4] |

| Molecular Weight | 406.00 g/mol | [1][2][3] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 108.0 - 112.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

| ¹³C NMR | Confirms structure | [1][4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 279, 2nd highest: 152, 3rd highest: 406 | [1] |

Synthesis and Applications in Organic Chemistry

The primary application of this compound lies in its use as a precursor for the synthesis of larger, complex aromatic systems. Its strategic placement of two iodine atoms allows for intramolecular cyclization reactions, most notably Ullmann-type couplings, to form rigid, planar, or helical polycyclic aromatic hydrocarbons. These PAHs are of significant interest in materials science for their unique electronic and photophysical properties.

A detailed experimental protocol for the intramolecular cyclization of this compound is also not explicitly detailed in the available literature. However, these reactions are generally carried out at high temperatures in the presence of a copper catalyst.

Below is a generalized workflow illustrating the synthetic utility of this compound.

Biological Activity and Drug Development Relevance

Current scientific literature does not indicate any significant, direct biological activity for this compound. Its primary role is that of a chemical intermediate in organic synthesis. Consequently, there are no established signaling pathways involving this compound, and it is not a current focus in drug development programs. The interest in its downstream products, polycyclic aromatic hydrocarbons, is predominantly in the field of materials science rather than pharmacology.

Safety Information

This compound is classified as an irritant and is very toxic to aquatic life with long-lasting effects.[1] It is essential to handle this compound with appropriate personal protective equipment and to follow all safety guidelines for chemical handling and disposal.

References

Spectroscopic Profile of 2,2'-Diiodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Diiodobiphenyl (CAS No. 2236-52-4), a halogenated aromatic compound of interest in synthetic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₈I₂, with a molecular weight of 406.00 g/mol .[1] The subsequent tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data:

¹³C NMR Data:

While a definitive peak list is not publicly available, a ¹³C NMR spectrum for this compound is indexed in spectral databases.[1] The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon atoms bonded to the iodine (C-I) would exhibit a distinct chemical shift, typically shifted to a higher field (lower ppm) compared to unsubstituted carbons due to the heavy atom effect of iodine. The quaternary carbons involved in the biphenyl linkage would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for this compound is available.[1] The interpretation of the spectrum would focus on characteristic absorption bands for aromatic compounds.

| Vibration Type | Expected Absorption Range (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-H out-of-plane bend | 900 - 675 |

| C-I stretch | ~500 |

Mass Spectrometry (MS)

The mass spectrum of this compound has been recorded, likely using gas chromatography-mass spectrometry (GC-MS).

| m/z | Relative Intensity | Assignment |

| 406 | Present | Molecular Ion [M]⁺ |

| 279 | Top Peak | [M-I]⁺ |

| 152 | 2nd Highest | [M-2I]⁺ (Biphenyl radical cation) |

The fragmentation pattern is characterized by the sequential loss of iodine atoms, leading to the biphenyl radical cation as a stable and abundant fragment.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra for this compound are not explicitly published. However, the following provides a general methodology for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences would be used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

For a solid sample like this compound, an IR spectrum can be obtained using various techniques. One common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is passed through it. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

For a volatile compound like this compound, Electron Ionization (EI) is a common ionization technique, often coupled with a Gas Chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Unveiling the Twisted Architecture of 2,2'-Diiodobiphenyl: A Crystallographic and Conformational Analysis

A comprehensive examination of the crystal structure and conformational preferences of 2,2'-diiodobiphenyl reveals a significantly twisted molecular geometry, driven by the steric hindrance of the ortho-iodine substituents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, consolidates crystallographic data, details experimental protocols, and provides visual representations of the molecule's structure and the workflow for its determination.

Molecular Conformation and Crystal Packing

The crystal structure of this compound (C₁₂H₈I₂) has been determined by single-crystal X-ray diffraction, providing precise insights into its three-dimensional arrangement. The molecule crystallizes in a conformation where the two phenyl rings are significantly twisted with respect to each other. This pronounced torsional angle is a direct consequence of the steric repulsion between the bulky iodine atoms positioned at the ortho positions of the biphenyl system.

The key structural feature is the dihedral angle between the two phenyl rings, which has been determined to be approximately 85 degrees. This substantial deviation from planarity is a common characteristic of ortho-substituted biphenyls and significantly influences the molecule's overall shape, electronic properties, and potential intermolecular interactions. The distance between the two iodine atoms is approximately 4.35 Å.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. These parameters define the unit cell of the crystal and the position of each atom within it.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 8.123(2) Å |

| b | 10.456(3) Å |

| c | 14.321(4) Å |

| Volume | 1217.1(6) ų |

| Z | 4 |

Selected Bond Lengths and Angles

The following table presents a selection of key intramolecular bond lengths and angles, providing a quantitative description of the molecular geometry.

| Bond/Angle | Length (Å) / Angle (°) |

| C-I Bond Length | ~2.10 Å |

| C-C (inter-ring) | ~1.49 Å |

| C-C (intra-ring) | 1.37 - 1.40 Å |

| C-C-I Angle | ~120° |

| C(1)-C(1')-C(2') Angle | ~122° |

| Dihedral Angle (C(2)-C(1)-C(1')-C(2')) | ~85° |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-established experimental procedures.

Synthesis and Crystallization

This compound is typically synthesized via the Ullmann coupling of 1-iodo-2-nitrobenzene, followed by diazotization and reduction. High-purity single crystals suitable for X-ray diffraction are then grown from an appropriate solvent system, often through slow evaporation.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal of this compound is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically around 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector.

The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods and subsequently refined by full-matrix least-squares techniques. This refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors.

Visualizing the Molecular Structure and Experimental Workflow

To better understand the spatial arrangement of this compound and the process of its structure determination, the following diagrams have been generated.

Caption: Ball-and-stick representation of this compound.

Caption: Flowchart of the experimental workflow.

The Genesis of a Key Precursor: A Technical Guide to the Discovery and Historical Synthesis of 2,2'-Diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2,2'-Diiodobiphenyl, a pivotal precursor in organic synthesis and drug development. This document details the seminal synthetic methodologies, offering a comparative analysis of historical and contemporary routes, complete with experimental protocols and quantitative data.

Introduction

This compound is a halogenated aromatic hydrocarbon that has garnered significant interest in synthetic chemistry due to its utility as a versatile building block. Its strategic placement of iodine atoms allows for a variety of subsequent cross-coupling reactions, making it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. This guide traces the historical origins of its synthesis and presents a detailed overview of key preparative methods.

Historical Perspective: The Dawn of Biaryl Synthesis

While the precise first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the development of methods for constructing biaryl linkages in the early 20th century. The most notable and historically significant of these is the Ullmann reaction , first reported by Fritz Ullmann and J. Bielecki in 1901. This reaction, involving the copper-mediated coupling of aryl halides, provided the first practical method for the synthesis of symmetrical biaryls.

Given the ortho-position of the iodine atoms, the Ullmann reaction of 2-iodotoluene or a similar ortho-substituted iodobenzene would have been the logical and most likely route for the initial synthesis of this compound. The reaction proceeds through the formation of an organocopper intermediate, followed by reductive elimination to form the new carbon-carbon bond.

A plausible and historically relevant synthetic pathway to this compound involves a multi-step sequence starting from the readily available 2-nitroaniline. This pathway, while not a direct single-step synthesis, relies on well-established reactions of the early 20th century.

Key Synthetic Methodologies

This section details the experimental protocols for the historical and a modern synthesis of this compound, providing a clear and reproducible guide for laboratory application.

I. Historical Synthesis via the Ullmann Reaction and Subsequent Transformations

This multi-step synthesis represents a classic approach to this compound, commencing with the Ullmann coupling of 2-chloronitrobenzene to form 2,2'-dinitrobiphenyl.

Step 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling

This procedure is adapted from the historically significant Ullmann reaction.

-

Experimental Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chloronitrobenzene (50 g, 0.317 mol) and sand (50 g).

-

Heat the mixture in an oil bath to 215-225 °C.

-

Slowly add activated copper bronze (50 g, 0.787 mol) in portions over 1.5 hours while maintaining the temperature.

-

After the addition is complete, continue stirring at 215-225 °C for another 2 hours.

-

Allow the reaction mixture to cool to approximately 100 °C and then pour it into a beaker.

-

Grind the solidified mass and transfer it to a large flask.

-

Extract the product with two 500 mL portions of hot ethanol.

-

Filter the hot ethanol extracts and cool the filtrate in an ice bath to crystallize the product.

-

Collect the yellow crystals of 2,2'-dinitrobiphenyl by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,2'-dinitrobiphenyl.

-

Step 2: Reduction of 2,2'-Dinitrobiphenyl to 2,2'-Diaminobiphenyl

The dinitro compound is reduced to the corresponding diamine, a key intermediate.

-

Experimental Protocol:

-

In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer and a reflux condenser, place 2,2'-dinitrobiphenyl (24.4 g, 0.1 mol) and ethanol (400 mL).

-

Heat the mixture to reflux to dissolve the starting material.

-

To the refluxing solution, add a solution of sodium dithionite (104.4 g, 0.6 mol) in water (300 mL) dropwise over 1 hour.

-

After the addition is complete, continue to reflux for an additional 2 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with three 150 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 2,2'-diaminobiphenyl.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,2'-diaminobiphenyl as colorless crystals.

-

Step 3: Synthesis of this compound via Sandmeyer-type Reaction

The final step involves the conversion of the diamino compound to the target diiodo derivative.

-

Experimental Protocol:

-

In a 1 L beaker, dissolve 2,2'-diaminobiphenyl (18.4 g, 0.1 mol) in a mixture of concentrated sulfuric acid (40 mL) and water (200 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (14.5 g, 0.21 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate 2 L beaker, dissolve potassium iodide (50 g, 0.3 mol) in water (200 mL) and cool to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with three 150 mL portions of diethyl ether.

-

Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from ethanol to afford colorless crystals.

-

II. Modern Synthesis via Copper-Catalyzed Halogenation of Cyclic Diaryliodonium Salts

This contemporary method offers a more efficient and milder route to 2,2'-dihalobiaryls.

-

Experimental Protocol:

-

To a reaction vial, add the cyclic diaryliodonium salt (e.g., dibenzo[b,d]iodolium triflate, 1.0 equiv), copper(I) iodide (CuI, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).

-

Add a source of iodide, such as tetrabutylammonium iodide (TBAI, 2.2 equiv).

-

Add a suitable solvent, for example, 1,2-dichloroethane (DCE).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the described synthetic methodologies, allowing for a direct comparison of their efficiencies.

| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

| Historical Route (3 steps) | ||||

| Step 1: Ullmann Coupling | 2-Chloronitrobenzene | Copper bronze | 215-225 °C, 3.5 h | ~50-60 |

| Step 2: Reduction | 2,2'-Dinitrobiphenyl | Sodium dithionite | Reflux in ethanol/water, 3 h | ~80-90 |

| Step 3: Sandmeyer-type Reaction | 2,2'-Diaminobiphenyl | NaNO₂, H₂SO₄, KI | 0-5 °C then heating, 1.5 h | ~60-70 |

| Modern Route (1 step) | Cyclic Diaryliodonium Salt | CuI, 1,10-phenanthroline, TBAI | 80 °C, 12 h in DCE | >90 |

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.

Caption: Workflow for the historical synthesis of this compound.

Caption: Workflow for the modern synthesis of this compound.

Conclusion

The synthesis of this compound has evolved significantly from its probable origins in the early 20th century. The historical multi-step approach, while foundational, is characterized by harsh reaction conditions and moderate overall yields. In contrast, modern methodologies, such as the copper-catalyzed halogenation of cyclic diaryliodonium salts, offer a more efficient, milder, and higher-yielding alternative. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic landscape of this important precursor, enabling informed decisions in the design and execution of complex synthetic strategies. The continued development of novel synthetic methods will undoubtedly further enhance the accessibility and utility of this compound in various scientific and industrial applications.

Physical properties of 2,2'-Diiodobiphenyl: melting point, solubility

An In-depth Technical Guide to the Physical Properties of 2,2'-Diiodobiphenyl

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who may utilize this compound in their work.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon. Its structure consists of a biphenyl core with iodine atoms substituted at the 2 and 2' positions. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable building block in organic synthesis, particularly in cross-coupling reactions and as a precursor for various heterocyclic compounds and ligands. Accurate knowledge of its physical properties, such as melting point and solubility, is crucial for its handling, purification, and use in chemical reactions.

Melting Point

The melting point of a crystalline solid is a critical physical property that provides information about its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting range.[1]

Reported Melting Point

The reported melting point for this compound is presented in the table below.

| Property | Value |

| Melting Point | 108.0 to 112.0 °C |

| Reference Value | 110 °C |

Data sourced from Tokyo Chemical Industry Co., Ltd.[2][3]

Experimental Protocol for Melting Point Determination

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube setup.[1]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp) or oil bath setup

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the this compound is finely ground into a powder using a mortar and pestle.[4]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[1]

-

Approximate Determination: A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool to at least 15°C below this approximate temperature.[1][4]

-

Accurate Determination: The sample is then heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[1]

-

Data Recording: Two temperatures are recorded: the temperature at which the first liquid droplet appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.[4]

-

Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed. The unknown is mixed with a pure sample of this compound. If the melting point of the mixture is sharp and close to the literature value, the unknown's identity is confirmed. If the melting point is depressed and broadened, the unknown is a different compound.

Visualization of Mixed Melting Point Workflow

The logical workflow for identifying an unknown compound using the mixed melting point technique is illustrated below.

Solubility

Solubility is defined as the ability of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, suggesting that non-polar compounds are more soluble in non-polar solvents, while polar compounds dissolve in polar solvents. This compound, being a large, non-polar molecule, is expected to be insoluble in water but soluble in various organic solvents.

Solubility Profile

| Solvent Class | Solvent Example | Expected Solubility |

| Polar Protic | Water | Insoluble |

| Polar Aprotic | Acetone | Sparingly Soluble |

| Ethyl Acetate | Slightly Soluble | |

| Non-Polar | Benzene | Sparingly Soluble |

| Hexane, Toluene | Likely Soluble |

Qualitative data is inferred from the properties of 2,2'-dibromobiphenyl.[4]

Experimental Protocol for Solubility Determination

A general procedure to determine the solubility of a solid compound like this compound in a given solvent at a specific temperature is outlined below.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane, toluene, acetone)

-

Small test tubes or vials

-

Graduated cylinders or pipettes

-

Stirring apparatus (e.g., magnetic stirrer or vortex mixer)

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filter)

-

Analytical balance

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.

-

After each addition, shake the test tube vigorously.

-

Observe if the solid dissolves completely.

-

Record the results as "soluble," "partially soluble," or "insoluble."[2]

Procedure (Quantitative - Equilibrium Solubility Method):

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in a constant temperature bath, agitating the mixture (e.g., with a magnetic stirrer) to ensure continuous mixing.

-

Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Determine the mass of the withdrawn supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid residue.

-

Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

References

Theoretical Exploration of the 2,2'-Diiodobiphenyl Dihedral Angle: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for determining the dihedral angle of 2,2'-diiodobiphenyl. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the conformational analysis of halogenated biphenyls. This document summarizes key data, outlines experimental and computational methodologies, and presents a logical workflow for theoretical calculations.

Introduction

The conformational flexibility of biphenyl derivatives, characterized by the dihedral angle between the two phenyl rings, is a critical determinant of their chemical and physical properties, including their interaction with biological systems. In 2,2'-disubstituted biphenyls, such as this compound, steric hindrance between the ortho substituents significantly influences this angle, leading to a non-planar arrangement. Understanding and accurately predicting this dihedral angle is crucial for molecular modeling, structure-activity relationship (SAR) studies, and rational drug design.

Data Presentation

The following table summarizes the available experimental and theoretical data for the dihedral angle of this compound and related compounds for comparative analysis.

| Compound | Method | Dihedral Angle (°) | Reference |

| This compound | X-ray Crystallography | Not explicitly stated in search results, but a crystal structure exists.[1] | CCDC Number: 118636[1] |

| Biphenyl | Hartree-Fock (HF) with upc-2 basis set | 48 | [2] |

| Biphenyl | Density Functional Theory (DFT) and Coupled Cluster | 39 | [2] |

| Biphenyl (gas phase) | Electron Diffraction | ~45 | [3] |

| Biphenyl (solid state) | X-ray Crystallography | 0 (planar) | [4] |

| 2,2'-Difluorobiphenyl | X-ray Crystallography | 58 | [5] |

| 2,2'-Difluorobiphenyl | NMR in liquid crystal | ~51 (syn-form), ~130 (anti-form) | [5] |

| 2,2'-Dibromobiphenyl | X-ray Crystallography | 84.8 | [6] |

Experimental and Computational Protocols

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography, and the data is available through the Cambridge Structural Database (CSD) with the CCDC number 118636.[1] The general protocol for single-crystal X-ray diffraction involves the following key steps:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit between the observed and calculated diffraction patterns. The dihedral angle is a direct output of the refined crystal structure.

Theoretical Calculations: A Proposed Workflow

While specific theoretical calculations for this compound were not found in the initial search, a standard computational workflow can be proposed based on methods applied to similar biphenyl systems.[2][7][8]

-

Molecular Geometry Input: An initial 3D structure of this compound is created using molecular modeling software.

-

Choice of Computational Method:

-

Hartree-Fock (HF) Method: This is an ab initio method that solves the Schrödinger equation in an approximate way.[8][9] It provides a reasonable first approximation of the geometry but often needs correction for electron correlation.

-

Density Functional Theory (DFT): This method is widely used for its balance of accuracy and computational cost. It includes effects of electron correlation. A choice of functional (e.g., B3LYP, PBE) is required.

-

-

Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like iodine, basis sets with effective core potentials (ECPs) such as LANL2DZ are often employed to reduce computational cost. For higher accuracy, all-electron basis sets like the def2-TZVP could be used.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically alters the molecular geometry, including the dihedral angle, until a stationary point on the potential energy surface is found.

-

Frequency Calculation: A frequency calculation is typically performed after geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Potential Energy Surface Scan (Optional): To investigate the rotational barrier around the central C-C bond, a potential energy surface scan can be performed. This involves calculating the energy of the molecule at a series of fixed dihedral angles.

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a theoretical calculation to determine the dihedral angle of this compound.

Caption: Workflow for theoretical dihedral angle calculation.

Conclusion

The determination of the dihedral angle of this compound is a task that benefits from a combined experimental and theoretical approach. While X-ray crystallography provides a definitive solid-state conformation, computational methods such as Hartree-Fock and Density Functional Theory are invaluable for understanding the molecule's intrinsic conformational preferences and rotational dynamics in the gas phase or in solution. The proposed computational workflow provides a robust framework for researchers to conduct such theoretical investigations, which are essential for applications in medicinal chemistry and materials science. The significant steric strain induced by the large iodine atoms is expected to result in a highly twisted conformation, a hypothesis that can be rigorously tested using the outlined computational protocols.

References

- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biphenyl-4-yl 2,2,2-trichloroethyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,2'‐Dibromobiphenyl | Semantic Scholar [semanticscholar.org]

- 7. topi.is.cuni.cz [topi.is.cuni.cz]

- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2,2'-Diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,2'-diiodobiphenyl. Due to the limited specific toxicological data for this compound, this guide also incorporates information on related halogenated biphenyls to offer a broader understanding of potential hazards. All personnel handling this chemical should be adequately trained and adhere to strict safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈I₂ | [1] |

| Molecular Weight | 406.00 g/mol | [1] |

| CAS Number | 2236-52-4 | [2] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 108-112 °C | [3] |

| Boiling Point | No data available | |

| Solubility | Insoluble in water. | [4] |

| Purity | >98.0% (GC) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated notifications.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Irritant | Warning |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Environmental Hazard | Warning |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environmental Hazard | Warning |

Precautionary Statements: P264, P273, P280, P305+P351+P338, P337+P313, P391, P501.[1]

Toxicological Information

Comparative Toxicological Data

For comparison, 4,4'-diiodobiphenyl is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, with the hazard statement "Harmful if swallowed, in contact with skin or if inhaled".[5] It is crucial to note that the position of the halogen atoms can significantly impact the toxicological profile of biphenyls.[6][7] Therefore, this compound should be handled with a high degree of caution, assuming a similar or potentially greater toxicity profile until specific data becomes available.

Potential Mechanisms of Toxicity

The toxicity of halogenated biphenyls is often mediated through specific biological pathways. Two of the most well-studied mechanisms are the activation of the Aryl hydrocarbon receptor (AhR) signaling pathway and the induction of oxidative stress.[8][9][10]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many halogenated aromatic compounds, including polychlorinated biphenyls (PCBs), are known to bind to and activate the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[8][11] This activation can lead to a cascade of downstream effects, including the induction of cytochrome P450 enzymes, which can, in turn, lead to the formation of toxic metabolites and disruption of normal cellular processes.[12] The binding affinity and activation potential can vary significantly between different congeners.[6][7]

References

- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 2236-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,2'-Dichlorobiphenyl | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Halogenated biphenyls: molecular toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polychlorinated biphenyls induce oxidative stress and metabolic responses in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aryl hydrocarbon receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to 2,2'-Diiodobiphenyl: Commercial Availability, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-diiodobiphenyl, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This document details its commercial availability from various suppliers, outlines its key physicochemical properties, and provides illustrative synthetic pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity and quantity offered can vary between suppliers, and pricing is subject to market fluctuations. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | S859818 | Not specified | 25 mg |

| TCI America | D2745 | >98.0% (GC) | 1 g |

| Elex Biotech LLC | - | Not specified | Not specified |

| Interomex | - | Not specified | 1 g |

Note: Pricing is not included as it is subject to change. Please consult the suppliers directly for current pricing information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions. The key properties are summarized in the table below, with data primarily sourced from PubChem.[1]

| Property | Value |

| Molecular Formula | C₁₂H₈I₂ |

| Molecular Weight | 406.00 g/mol [1] |

| CAS Number | 2236-52-4[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108-112 °C |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and dichloromethane. |

| IUPAC Name | 1-iodo-2-(2-iodophenyl)benzene[1] |

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry reactions. The two most common and relevant methods are the Ullmann coupling and the Sandmeyer reaction.

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.[2] In the context of this compound synthesis, this would typically involve the homocoupling of 2-iodoaniline or a related ortho-iodinated benzene derivative. A general workflow for this process is illustrated below.

Caption: General workflow for the Ullmann coupling reaction.

A related experimental procedure for the synthesis of 2,2'-dinitrobiphenyl from 1-iodo-2-nitrobenzene provides a useful reference for the conditions that might be employed for the synthesis of this compound.[3][4][5] The reaction is carried out by heating the aryl iodide with copper powder at a high temperature.[3]

Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[6] To synthesize this compound using this method, one would start with 2,2'-diaminobiphenyl. The diamine is first diazotized, and the resulting bis(diazonium) salt is then treated with an iodide source, typically potassium iodide.

Caption: Step-wise workflow of the Sandmeyer reaction.

A general, one-pot method for the diazotization-iodination of aromatic amines has been reported, which could be adapted for the synthesis of this compound from 2,2'-diaminobiphenyl.[6] This procedure involves the use of a reusable polymeric diazotization agent in the presence of p-toluenesulfonic acid at room temperature in water, followed by the addition of potassium iodide.[6]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it causes serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

P273: Avoid release to the environment.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsjournal.net [scholarsjournal.net]

- 6. portal.tpu.ru [portal.tpu.ru]

Electrochemical Properties of 2,2'-Diiodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,2'-Diiodobiphenyl. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely electrochemical behavior based on the well-established principles of aryl halide electrochemistry. This guide details the expected redox processes, including reduction and oxidation pathways, and provides detailed experimental protocols for their investigation using cyclic voltammetry. The information herein is intended to serve as a foundational resource for researchers initiating studies on the electrochemical applications of this compound, particularly in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound is a halogenated aromatic compound with significant potential as a precursor in organic synthesis, particularly in the formation of cyclic structures and polymers. Its electrochemical properties are of fundamental interest as they govern its reactivity in redox-mediated transformations. The two iodine substituents on the biphenyl core are expected to be the primary sites of electrochemical activity, undergoing both reduction and oxidation under appropriate conditions. Understanding these processes is crucial for designing novel synthetic routes and developing new materials with tailored electronic properties.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is predicted to be dominated by the redox chemistry of the carbon-iodine bonds.

Reductive Electrochemistry

The electrochemical reduction of aryl halides, particularly aryl iodides, is a well-documented process. It is anticipated that this compound will undergo a multi-electron reduction. The C-I bond is weaker than C-Br or C-Cl bonds, making it more susceptible to reduction at less negative potentials.

The proposed reductive pathway likely involves the stepwise or concerted cleavage of the two carbon-iodine bonds. The initial one-electron reduction would lead to the formation of a radical anion, which is unstable and rapidly cleaves to form an aryl radical and an iodide ion. This aryl radical can then be further reduced to an aryl anion or participate in subsequent chemical reactions. Given the ortho-positioning of the second iodine atom, an intramolecular cyclization to form biphenylene is a highly probable outcome.

Oxidative Electrochemistry

While the reduction of aryl halides is more common, their oxidation is also possible, typically at high positive potentials. The anodic oxidation of this compound is expected to be more challenging than its reduction. Research on the anodic oxidation of the related 2,2'-dibromobiphenyls suggests that under specific conditions, hypervalent iodine species could be formed, potentially leading to cyclic diaryliodonium salts.[1][2][3]

Quantitative Data Summary

Table 1: Expected Reductive Electrochemical Parameters for this compound

| Parameter | Expected Value Range | Technique | Notes |

| Reduction Peak Potential (Epc1) | -1.5 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Irreversible peak corresponding to the cleavage of the first C-I bond. |

| Reduction Peak Potential (Epc2) | More negative than Epc1 | Cyclic Voltammetry | Potential second peak for the reduction of the second C-I bond or intermediate radical. |

| Number of Electrons Transferred (n) | 2 to 4 | Controlled Potential Electrolysis | Total number of electrons per molecule for complete reduction. |

| Diffusion Coefficient (D) | 10-5 to 10-6 cm2/s | Cyclic Voltammetry | Dependent on solvent and electrolyte viscosity. |

Table 2: Expected Oxidative Electrochemical Parameters for this compound

| Parameter | Expected Value Range | Technique | Notes |

| Oxidation Peak Potential (Epa) | > +1.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Highly dependent on solvent and electrolyte. Likely irreversible. |

| Number of Electrons Transferred (n) | 1 to 2 | Cyclic Voltammetry | Corresponding to the formation of radical cations or dications. |

Detailed Experimental Protocols

The following section outlines a detailed methodology for the investigation of the electrochemical properties of this compound using cyclic voltammetry.

Materials and Instrumentation

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire or graphite rod.

-

Solvent: Anhydrous, polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), at a concentration of 0.1 M.

-

Analyte: this compound, typically at a concentration of 1-5 mM.

-

Inert Gas: Argon or Nitrogen for deaeration.

Experimental Procedure for Cyclic Voltammetry

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent to be used, and dry under a stream of inert gas.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the this compound in this solution to the desired concentration (e.g., 1 mM).

-

Deaeration: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic current is observed (e.g., 0 V).

-

Switching Potential: For reduction, a sufficiently negative potential (e.g., -2.5 V). For oxidation, a sufficiently positive potential (e.g., +2.0 V).

-

Final Potential: Same as the initial potential.

-

Scan Rate: Start with a typical scan rate of 100 mV/s.

-

-

Run the cyclic voltammetry experiment and record the voltammogram.

-

-

Data Analysis:

-

Determine the peak potentials (Ep) for any observed reduction or oxidation waves.

-

Measure the peak currents (ip).

-

Investigate the effect of scan rate by performing experiments at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

-

Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

-

Assess the reversibility of the redox events by examining the separation of anodic and cathodic peak potentials and the ratio of peak currents.

-

Visualizations

Proposed Reductive Pathway

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbazoles from 2,2'-Diiodobiphenyl via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole framework is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional organic materials. The development of efficient and versatile methods for the synthesis of substituted carbazoles is therefore of significant interest. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This application note details a one-pot protocol for the synthesis of N-substituted carbazoles via a palladium-catalyzed double N-arylation of primary amines with 2,2'-diiodobiphenyl. This method offers a direct and efficient route to a variety of carbazole derivatives.

Reaction Principle

The synthesis proceeds via a tandem Buchwald-Hartwig amination. In the first step, one of the C-I bonds of this compound undergoes oxidative addition to a Pd(0) catalyst. The resulting palladium complex then reacts with a primary amine. Subsequent reductive elimination forms an N-(2'-iodobiphenyl)-amine intermediate. An intramolecular palladium-catalyzed N-arylation then occurs to form the carbazole ring and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes the yields of N-substituted carbazoles synthesized from this compound and various primary amines using a palladium catalyst system.

| Entry | Primary Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 95 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 92 |

| 3 | 4-Chloroaniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 88 |

| 4 | Benzylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 85 |

| 5 | n-Butylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | 100 | 24 | 78 |

| 6 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 85 |

| 7 | 4-Toluidine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |

dba = dibenzylideneacetone P(i-BuNCH₂CH₂)₃N = Tri(tert-butyl)phosphine-N,N-dimethyl-N-(2-((di-tert-butylphosphino)amino)ethyl)-2-((di-tert-butylphosphino)amino)ethanamine

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of N-Substituted Carbazoles:

This protocol is adapted from a general method for the double N-arylation of primary amines with 2,2'-dihalobiphenyls.[1]

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

P(i-BuNCH₂CH₂)₃N (Ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound (1.0 mmol), the primary amine (1.1 mmol), and sodium tert-butoxide (2.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol %) and the phosphine ligand P(i-BuNCH₂CH₂)₃N (0.08 mmol, 8 mol %) in anhydrous toluene (5 mL).

-

Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

-

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 24 hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted carbazole.

Alternative Protocol using Xantphos Ligand:

This protocol is based on analogous double N-arylation reactions.[2][3]

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dioxane

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), cesium carbonate (2.8 mmol), palladium(II) acetate (0.03 mmol, 3 mol %), and Xantphos (0.06 mmol, 6 mol %).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Then, add anhydrous dioxane (10 mL) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 20 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in the general procedure above.

Mandatory Visualizations

Caption: Catalytic cycle for the synthesis of carbazoles via Buchwald-Hartwig amination.

Caption: Experimental workflow for the synthesis of N-substituted carbazoles.

References

Application Notes and Protocols for the Ullmann Coupling of 2,2'-Diiodobiphenyl for Biphenylene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction is a classic, versatile, and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. This application note provides a detailed protocol for the synthesis of biphenylene, a strained polycyclic aromatic hydrocarbon, through the intramolecular Ullmann coupling of 2,2'-diiodobiphenyl. Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The described protocol is based on the classical high-temperature, copper-catalyzed cyclization, a robust and accessible method for this transformation.

Reaction Principle

The synthesis of biphenylene from this compound is an intramolecular variation of the Ullmann reaction. In this reaction, copper metal, typically in the form of activated powder or bronze, facilitates the reductive coupling of the two aryl iodide bonds within the same molecule. The reaction is believed to proceed through the formation of an organocopper intermediate, followed by reductive elimination to form the new carbon-carbon bond, yielding the strained four-membered ring of biphenylene. Due to the intramolecular nature of the reaction, it is a feasible route to this unique scaffold, with reasonable yields often being attainable under the appropriate conditions.[1]

Experimental Protocols

Classical High-Temperature Ullmann Coupling of this compound

This protocol is adapted from established procedures for similar Ullmann couplings and is suitable for the synthesis of biphenylene.

Materials and Equipment:

-

This compound

-

Copper powder, activated (e.g., copper bronze)

-

Sand (for heat bath)

-

Round-bottom flask or thick-walled reaction tube

-

Heating mantle

-

Condenser (optional, for reactions in high-boiling solvents)

-

Sublimation apparatus

-

Column chromatography setup (silica gel)

-

Hexane

-

Dichloromethane

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Experimental Procedure:

-

Reactant Preparation: In a dry round-bottom flask or a thick-walled reaction tube, thoroughly mix this compound and activated copper powder. A significant excess of copper is typically used.

-

Reaction Setup: The reaction is often performed neat (solvent-free) or in a high-boiling inert solvent such as sand. For a solvent-free reaction, the mixture of this compound and copper powder is placed in a reaction vessel.

-

Heating: The reaction vessel is then heated to a high temperature, typically in the range of 250-350 °C, using a sand bath and a heating mantle. The reaction mixture is heated for several hours with stirring if possible.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture, dissolving them in a suitable solvent (e.g., dichloromethane), and eluting with a nonpolar eluent (e.g., hexane).

-

Work-up and Purification:

-

After cooling to room temperature, the solid reaction mass is typically extracted with a suitable organic solvent, such as dichloromethane or toluene, to separate the organic product from the copper and copper salts.

-

The resulting solution is filtered to remove the solid residues.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

The crude biphenylene is then purified. A common and effective method is sublimation under high vacuum, which yields the product as yellow crystals.

-

Alternatively, column chromatography on silica gel using a nonpolar eluent like hexane can be employed for purification.

-

-

Characterization: The purified biphenylene should be characterized by standard analytical techniques:

-

Melting Point: Biphenylene has a reported melting point of 110-111 °C.

-

NMR Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure. The 1H NMR spectrum of biphenylene in CDCl3 is expected to show a complex multiplet in the aromatic region.

-

Mass Spectrometry: To confirm the molecular weight of the product (C12H8, MW = 152.19 g/mol ).

-

Data Presentation

| Parameter | Value/Range |

| Starting Material | This compound |

| Catalyst | Activated Copper Powder (Copper Bronze) |

| Reactant:Catalyst Ratio | 1:5 to 1:10 (by weight) |

| Reaction Temperature | 250 - 350 °C |

| Reaction Time | 2 - 6 hours |

| Solvent | Typically solvent-free (neat) or Sand |

| Product | Biphenylene |

| Typical Yield | Moderate to Good (40-60%) |

| Purification Method | Sublimation or Column Chromatography (Silica/Hexane) |

| Melting Point | 110-111 °C |

Visualizations

Logical Workflow for Biphenylene Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of biphenylene via the Ullmann coupling of this compound.

Signaling Pathway of the Ullmann Reaction

Caption: A simplified diagram showing the proposed mechanistic pathway for the formation of biphenylene through an organocopper intermediate.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2,2'-Diiodobiphenyl with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the specific application of this powerful reaction to 2,2'-diiodobiphenyl as a substrate for the synthesis of complex polyaromatic structures, such as tetraphenylenes and other substituted biaryls. These structural motifs are of significant interest in materials science and as scaffolds in medicinal chemistry. The double Suzuki-Miyaura coupling of this compound provides a direct route to these valuable compounds.[1]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] In the case of this compound, a double coupling can be achieved, where both iodine atoms are substituted by aryl groups from two equivalents of an arylboronic acid, leading to the formation of o-tetraaryls. The catalytic cycle is generally understood to involve oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.[2]

Experimental Workflow

The general workflow for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is depicted below. The process involves careful selection and optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.

Caption: General workflow for the synthesis of o-tetraaryls.

Data Summary

The following tables summarize quantitative data from reported Suzuki-Miyaura cross-coupling reactions of this compound and related substrates with arylboronic acids, highlighting the impact of different reaction conditions on product yield.

Table 1: Double Suzuki-Miyaura Coupling for the Synthesis of Tetraphenylene Derivatives

| Product | Catalyst | Solvent | Yield (%) | Reference |

| 1,8,9,16-Tetramethoxytetraphenylene | Pd(dppf)Cl₂ | DME | 53 | [1] |

Table 2: Screening of Conditions for Double Suzuki-Miyaura Coupling

Note: The following data is for the coupling of a cyclic dibenziodonium salt with phenylboronic acid, with a note that this compound can be used as a substitute.[3]

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 83 |

| 2 | Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene | 100 | 97 |

| 3 | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene | 100 | 95 |

| 4 | Pd(OAc)₂ | CataCXium A | K₃PO₄ | Toluene | 100 | 92 |

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids, based on established literature procedures.

Protocol 1: Synthesis of 1,8,9,16-Tetramethoxytetraphenylene [1]

Materials:

-

This compound

-

Appropriate diboronate reagent

-

Pd(dppf)Cl₂ (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])

-

Dimethyl ether (DME), anhydrous

-

Suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the diboronate reagent (1.1 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Add the catalyst, Pd(dppf)Cl₂ (typically 3-5 mol%).

-

Add anhydrous dimethyl ether (DME) to the flask. The concentration is typically in the range of 0.1-0.2 M with respect to the diiodobiphenyl.

-

Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux and maintain the temperature for the required reaction time (typically monitored by TLC or LC-MS, can be several hours).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,8,9,16-tetramethoxytetraphenylene.

Protocol 2: General Procedure for the Synthesis of o-Tetraaryls (Adapted from[3])

Materials:

-

This compound

-

Arylboronic acid (2.2 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Tricyclohexylphosphine (P(Cy)₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or other suitable base

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₃PO₄, 4.0 equiv).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (e.g., 5 mol%) and the phosphine ligand (e.g., P(Cy)₃, 10 mol%) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the reaction vessel containing the reactants.

-

Add additional anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

-

Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-18 hours.[3]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure o-tetraaryl product.

Concluding Remarks

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a versatile and effective method for the synthesis of sterically demanding o-tetraaryls and related polyaromatic compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided herein serve as a valuable starting point for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Intramolecular Biaryl Coupling of 2,2'-Diiodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed intramolecular biaryl coupling of 2,2'-diiodobiphenyl represents a powerful and efficient method for the synthesis of triphenylene. Triphenylene and its derivatives are of significant interest in materials science and drug development due to their unique electronic, optical, and self-assembling properties. They serve as key building blocks for organic light-emitting diodes (OLEDs), discotic liquid crystals, and are utilized in the creation of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] This intramolecular coupling reaction offers a direct and atom-economical route to the triphenylene core, proceeding via a palladium(0)/palladium(II) catalytic cycle.

Reaction Principle

The core of this transformation is a palladium-catalyzed carbon-carbon bond formation. The reaction is initiated by the oxidative addition of one of the carbon-iodine bonds of this compound to a palladium(0) species. This is followed by a second oxidative addition of the remaining carbon-iodine bond to the palladium(II) intermediate. The key product-forming step is the reductive elimination of the two aryl groups from the palladium center, which forms the new biaryl bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Applications in Research and Development

The triphenylene scaffold synthesized through this method has a wide array of applications:

-

Materials Science: Triphenylene's planar and electron-rich nature makes it an ideal component for organic electronic materials, including OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] Its ability to form ordered columnar structures through π-π stacking is particularly valuable in the design of conductive materials.

-

Supramolecular Chemistry: The rigid and symmetric structure of triphenylene allows for its use as a building block in the construction of complex supramolecular assemblies, such as molecular cages and frameworks.

-